6-hydroxy-11-(4-methoxyphenyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of WAY-326366 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Cyclohexenyl Intermediate: This involves the reaction of cyclohexene with an appropriate reagent to introduce the desired functional groups.
Formation of the Imidazolidinetrione Core: This step involves the reaction of the cyclohexenyl intermediate with other reagents to form the imidazolidinetrione core structure.
Introduction of the Piperazinyl Group:
Analyse Chemischer Reaktionen
WAY-326366 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, especially for introducing different functional groups into the molecule
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
WAY-326366 has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic effects and interactions with biological targets.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and processes.
Chemical Research: WAY-326366 is used as a model compound in chemical reactions to study reaction mechanisms and product formation.
Wirkmechanismus
The mechanism of action of WAY-326366 involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
WAY-326366 can be compared with other similar compounds, such as:
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione: This compound shares a similar core structure but differs in the functional groups attached.
Other Imidazolidinetrione Derivatives: These compounds have variations in the substituents on the imidazolidinetrione core, leading to different chemical and biological properties
WAY-326366 is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C17H12N2O3S |
---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
6-hydroxy-11-(4-methoxyphenyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
InChI |
InChI=1S/C17H12N2O3S/c1-22-10-4-2-9(3-5-10)12-7-6-11-15-16(23-17(11)18-12)13(20)8-14(21)19-15/h2-8H,1H3,(H2,19,20,21) |
InChI-Schlüssel |
BDURFCILXFCAKG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C4=C(S3)C(=CC(=O)N4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.